molecular formula C14H15OP B1294467 Ethyl diphenylphosphinite CAS No. 719-80-2

Ethyl diphenylphosphinite

Cat. No.: B1294467
CAS No.: 719-80-2
M. Wt: 230.24 g/mol
InChI Key: JCRCPEDXAHDCAJ-UHFFFAOYSA-N
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Description

Ethyl diphenylphosphinite, also known as diphenylphosphinous acid ethyl ester, is a synthetic compound with the molecular formula C₁₄H₁₅PO. It is a colorless liquid that is sensitive to air and moisture. This compound is primarily used as a ligand in various coupling reactions, making it a valuable reagent in organic synthesis .

Preparation Methods

Ethyl diphenylphosphinite can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphinous chloride with ethanol in the presence of pyridine. The reaction is typically carried out in dry ether at low temperatures (around 5°C) to ensure the formation of the desired product . The general reaction scheme is as follows:

(C6H5)2PCl+C2H5OH(C6H5)2POC2H5+HCl\text{(C}_6\text{H}_5)_2\text{PCl} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{(C}_6\text{H}_5)_2\text{POC}_2\text{H}_5 + \text{HCl} (C6​H5​)2​PCl+C2​H5​OH→(C6​H5​)2​POC2​H5​+HCl

Chemical Reactions Analysis

Ethyl diphenylphosphinite undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Ethyl diphenylphosphinite is widely used in scientific research due to its versatility as a ligand in various coupling reactions. Its applications include:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in the preparation of biologically active compounds.

    Medicine: It is involved in the synthesis of potential drug candidates.

    Industry: It is used in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of ethoxydiphenylphosphine primarily involves its role as a ligand in catalytic reactions. It coordinates with metal catalysts, such as palladium, to form active catalytic species. These species facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are essential in the synthesis of various organic compounds .

Comparison with Similar Compounds

Ethyl diphenylphosphinite can be compared with other similar compounds, such as:

This compound is unique due to its ethoxy group, which enhances its solubility and reactivity in various chemical reactions.

Properties

IUPAC Name

ethoxy(diphenyl)phosphane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15OP/c1-2-15-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JCRCPEDXAHDCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H15OP
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DSSTOX Substance ID

DTXSID60222160
Record name Ethyl diphenylphosphinite
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Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Ethyl diphenylphosphinite
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CAS No.

719-80-2
Record name Ethyl P,P-diphenylphosphinite
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Record name Ethyl diphenylphosphinite
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Record name Ethyl diphenylphosphinite
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Record name Ethyl diphenylphosphinite
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Synthesis routes and methods I

Procedure details

A solution of diphenylphosphinous chloride (135 mmol) in dry ether (120 mL) was treated dropwise at 5° C. with a solution of ethanol (200 mmol) and pyridine (134 mmol) in ether (120 mL). After addition was complete, the mixture was warmed to room temperature, filtered under argon, and the solid hydrochloride washed with ether. Evaporation of the solvent gave an oil which was purified by Kugelrohr distillation at 95° C. (0.1 mmHg). Yield: 119 mmol (88%); 1H NMR (CDCl3) δ7.6-7.2 (m, 10H), 3.95 (doublet of quartets, JH-H =7 Hz, JP-H =10 Hz, 2H), 1.30 (t, J=7 Hz, 3H).
Quantity
135 mmol
Type
reactant
Reaction Step One
Quantity
200 mmol
Type
reactant
Reaction Step One
Quantity
134 mmol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The following starting materials were fed continuously at 80° C. into a reactor which was equipped with a three-stage inclined-blade stirrer and had been made inert with nitrogen: 1) mixture of 110.7 g of ethanol and 205.8 g of 1-methylimidazole and 2) chlorodiphenylphosphine (99.4% strength). Stream 1) was added at 330 ml/h and stream 2) was added at 380 ml/h. Both streams were introduced below the surface of the liquid. The reactor was equipped with an overflow from which reaction mixture could flow out continuously. The reactor volume up to the overflow was 710 ml. The reaction temperature was maintained at 80° C. To bring the system to equilibrium, the output obtained over the first 4 hours was discarded. The output was subsequently collected over a period of 1 hour and a mass balance was carried out. The output consisted of two liquid phases. Over a period of one hour, 497.2 g of upper phase and 280.8 g of lower phase were collected. The upper phase comprised 96.8% of EODPP. The upper phase was subsequently distilled under reduced pressure via a column filled with Raschig rings, giving 438.2 g of 99.74% strength EODPP. Together with the EODPP in the first fraction, the total yield was 96.7%.
Quantity
205.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1000 g (21.7 mol) of absolute ethanol are cooled to -15° C. with stirring under a nitrogen atmosphere. 660 g (3.0 mol) of chloro(diphenyl)phosphine are then added dropwise at this temperature with vigorous stirring in the course of one hour and twenty minutes. 76 g (4.47 mol) of ammonia gas are then introduced at this temperature with further vigorous stirring. The mixture is then allowed to come to room temperature with stirring and is stirred for a further six hours. The mixture is then filtered with suction and rinsed out with ethanol. The filtrate is freed from ethanol and excess ammonia in vacuo. A crude product is obtained which is freed from a slight salt precipitate by filtration through a glass 5 frit. 635 g of ethyl diphenylphosphinite are obtained by thin film distillation at a bath temperature of 160° to 175° C. and a pressure of about 0.5 mbar. This corresponds to a yield of 92% of theory.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step Two
Quantity
76 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl diphenylphosphinite
Reactant of Route 2
Reactant of Route 2
Ethyl diphenylphosphinite
Reactant of Route 3
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Ethyl diphenylphosphinite
Customer
Q & A

Q1: How does ethoxydiphenylphosphine interact with palladium complexes?

A1: Ethoxydiphenylphosphine acts as a ligand in coordination chemistry, particularly with palladium complexes. In the described research [], it coordinates to the palladium center in a distorted square-planar geometry. This interaction is confirmed by the crystal structure analysis, showing ethoxydiphenylphosphine donating electron density through its phosphorus atom to the palladium. The phosphorus atom of the ethoxydiphenylphosphine is positioned trans to the oxygen atom of the deprotonated [1-(diphenylphosphino)-3,3,3-trifluoropropen-2-ol] ligand within the complex.

Q2: What is the role of ethoxydiphenylphosphine in the formation of the palladium complex described in the research?

A2: The research suggests that the title compound, chloropalladium(II)–dichloromethane, is formed through the controlled hydrolysis of cis-[PdCl2(Ph2PC:CCF3)2] in the presence of ethoxydiphenylphosphine []. While the exact mechanism isn't detailed, the presence of ethoxydiphenylphosphine as a ligand in the final complex suggests it likely participates in stabilizing the palladium center during hydrolysis, influencing the final structure.

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